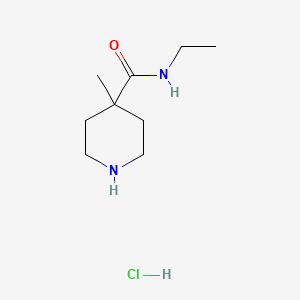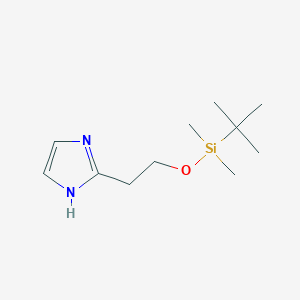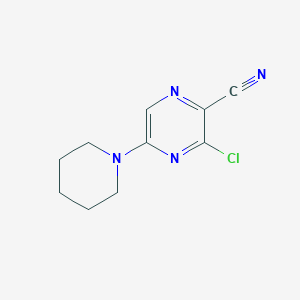![molecular formula C55H41N B13931871 N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine](/img/structure/B13931871.png)
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spirobi[fluorene] core, which imparts significant stability and rigidity, making it an excellent candidate for use in organic electronics and photonics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the following steps :
Formation of 2-bromo-9-fluorenone: This intermediate is synthesized from fluorene through bromination and oxidation reactions.
Grignard Reaction: The 2-bromo-9-fluorenone undergoes a Grignard reaction with a suitable Grignard reagent to form 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene.
Reduction or Direct Arylation: The intermediate is then reduced using Et3SiH/BF3 or directly arylated to form 2-bromo-9-fluorenol.
Alkylation and Cyclization: Alkylation at the C(9) position with methallyl chloride followed by intramolecular Friedel-Crafts alkylation leads to the formation of the key building block 2-bromo-3’,3’,4’,7’-tetramethyl-2’,3’-dihydrospiro[fluorene-9,1’-indene].
Buchwald-Hartwig Coupling: The final step involves the coupling of the intermediate with an amine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process typically avoids chromatography, making it more suitable for large-scale production. The overall yield of the synthesis can exceed 25% over five steps .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like Et3SiH/BF3.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like triethylsilane (Et3SiH) and boron trifluoride (BF3) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenol derivatives .
Applications De Recherche Scientifique
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine has a wide range of applications in scientific research:
Organic Electronics: The compound is used as a hole transport material in organic solar cells and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine primarily involves its role as a hole transport material. The compound facilitates the movement of positive charges (holes) through organic electronic devices, enhancing their efficiency and performance . The molecular targets and pathways involved include the interaction with the active layers of organic solar cells and OLEDs, where it helps in charge separation and transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N’-diphenylbenzidine: This compound also serves as a hole transport material but has a different structural configuration.
9,9-Dimethylfluorene: A simpler compound used as a building block in the synthesis of more complex materials.
Uniqueness
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine is unique due to its spirobi[fluorene] core, which provides enhanced stability and rigidity compared to other similar compounds. This structural feature makes it particularly effective in applications requiring high thermal and chemical stability .
Propriétés
Formule moléculaire |
C55H41N |
|---|---|
Poids moléculaire |
715.9 g/mol |
Nom IUPAC |
N,N-bis(9,9-dimethylfluoren-2-yl)-9,9'-spirobi[fluorene]-4-amine |
InChI |
InChI=1S/C55H41N/c1-53(2)43-21-10-5-16-36(43)40-30-28-34(32-49(40)53)56(35-29-31-41-37-17-6-11-22-44(37)54(3,4)50(41)33-35)51-27-15-26-48-52(51)42-20-9-14-25-47(42)55(48)45-23-12-7-18-38(45)39-19-8-13-24-46(39)55/h5-33H,1-4H3 |
Clé InChI |
ONDSLGBDOQYSIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC=CC8=C7C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


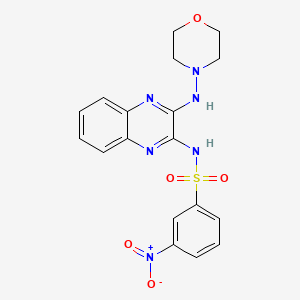
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)
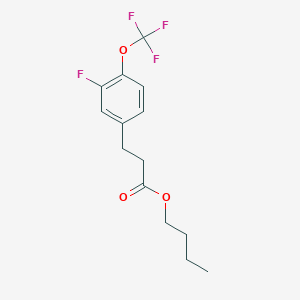
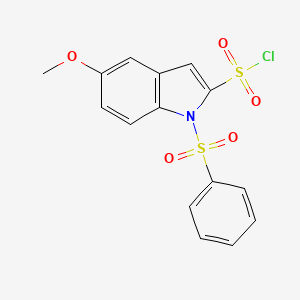
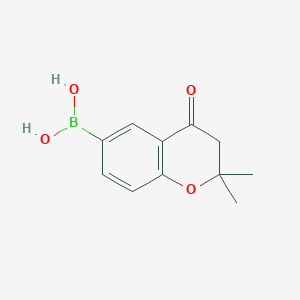
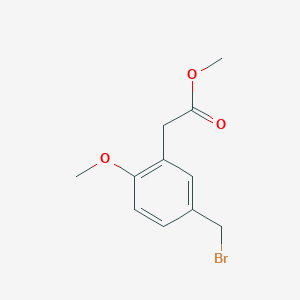
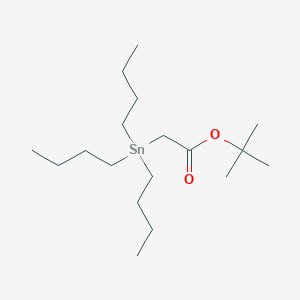
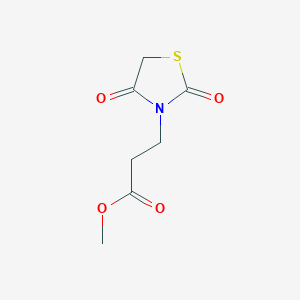

![Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13931845.png)
